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The following table summarizes the key pharmacokinetic parameters of finrezole in healthy male volunteers

after a single oral dose, as reported in the study [1].

3 mg 9 mg 30 mg
Parameter 3 mg Tablet . 9 mg Tablet .

Solution Solution Tablet
tmax (h) 2.94 (1.29) 0.63 (0.23) 2.50 (0.58) 0.71 (0.27) 3.13 (1.33)
Cmax (ng mi—?) 2.11 (1.58) 6.22 (1.73) 8.88 (3.28) 36.87 (17.09) 18.20 (5.65)
AUC(0,») (ng mi=* h)  13.25(9.03) 13.93 (3.79) 57.68 (17.88) 75.54 (22.24) 118.23

(45.69)

t',z (h) 8.36 (4.48) 3.38 (3.31) 7.85 (2.53) 2.86 (0.94) 7.71 (1.65)
Relative 88.69% - 77.68% - -
Bioavailability (34.36) (13.51)

Note: Data presented as mean (standard deviation). The relative bioavailability is calculated as AUC(0,00)
(tablet) / AUC(0,00) (solution). The between-batch precision (Coefficient of Variation) for the analytical
method was 6% [1].

Detailed Experimental Protocol
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Here is the detailed methodology from the pharmacokinetic study of finrozele, which you can use as a

reference for key experiments [1].

e Study Design: The study was an open, partly randomized cross-over trial. Twenty-three healthy male
volunteers received single doses of 3 mg, 9 mg, or 30 mg of finrozole, administered as either tablets
or an oral solution, with a 14-day washout period between treatments. The 30 mg dose was only
given as tablets.

¢ Blood Sampling: Blood samples were collected at the following times after drug administration: O
(pre-dose), 0.5, 1, 1.5, 2,25, 3,4,5, 6, 8, 10, 12, 16, 20, 24, and 32 hours, as well as 2, 3, and 5
days. Serum was separated and stored frozen at -70°C until analysis.

¢ Bioanalytical Method:

o Technology: Serum finrozole concentrations were determined using a high-performance liquid
chromatography system coupled with a triple quadrupole mass spectrometer (HPLC-MS/MS).

o Performance: The method had a limit of quantification of 0.1 ng/ml and a linear range from 0.1
to 40.0 ng/ml. The between-batch precision was 6%.

¢ Pharmacokinetic Analysis: The pharmacokinetic parameters were calculated using a non-
compartmental model with the PCNONLIN 4.2 software. The analyzed parameters included Cmax,
tmax, the elimination half-life (t¥2,z), and the area under the curve (AUC).

Experimental Workflow Visualization

The diagram below outlines the key stages of the finrezole pharmacokinetic study workflow for a visual

overview.
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Potential FAQs & troubleshooting

Based on the study, here are answers to some anticipated technical questions.

e Q: What is the validated range and precision of the HPLC-MS/MS method for quantifying

finrozole?
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o A: The analytical method was validated with a linear range of 0.1 to 40.0 ng/ml. The between-
batch precision, expressed as the coefficient of variation, was 6% [1].

¢ Q: How does the formulation of finrezole impact its absorption?

o A: The tablet formulation showed a significantly slower absorption rate compared to the oral
solution. The median time to reach peak concentration (tmax) was ~2.5-3.1 hours for the tablet
versus ~0.6-0.7 hours for the solution. The relative bioavailability of the tablet was also slightly
lower, at approximately 78-89% of the solution [1].

e Q: Why is the apparent elimination half-life different between the tablet and solution

formulations?

o A: The study calculated a longer apparent half-life for the tablet (~8 hours) than for the solution
(=3 hours). The authors suggest this is likely an artifact of the slower absorption from the
tablet, which causes the absorption phase to overlap with the elimination phase, making the
terminal phase appear longer in the concentration-time profile [1].

Guidance for Finding More Information

The search results I obtained are limited to one primary pharmacokinetic study. To build a more

comprehensive technical support center, you might find the following approaches helpful:

e Consult Broader Literature: Search for reviews on aromatase inhibitors or the pharmacokinetics of
other similar drugs (e.g., letrozole, anastrozole). Their technical challenges and solutions can often be
analogous.

o Explore General Best Practices: For topics like minimizing batch variation in bioanalysis, you can
research general guidelines. While not specific to finrozole, methods like using multiple internal
standards (NOMIS) or quality control-based corrections (QC-RLSC) are standard practices in the
field to improve data reliability [2] [3].

e Check Regulatory Resources: Documents from agencies like the FDA or EMA, including approval
packages for other drugs, can contain detailed analytical methods and validation data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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